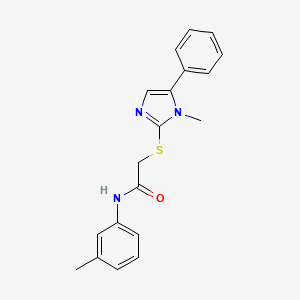

2-((1-甲基-5-苯基-1H-咪唑-2-基)硫代)-N-(间甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

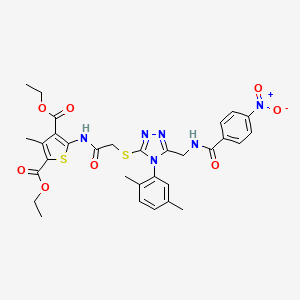

The compound 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a derivative of thiazole and imidazole, which are heterocyclic compounds known for their presence in various biologically active molecules. The structure of this compound suggests potential for interaction with biological targets, possibly through hydrogen bonding and other non-covalent interactions due to the presence of the imidazole ring and the acetamide moiety.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported, where 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide is reacted with mercapto derivatives to yield substituted thioacetamides . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic route could be employed, involving the reaction of an appropriate chloroacetamide with a mercapto-substituted imidazole derivative. The synthesis of compounds with unmasked imidazole rings has been achieved through N,N'-dicyclohexylcarbodiimide-activated coupling, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, has been analyzed through crystallography, revealing the orientation of the phenyl ring relative to the thiazole ring and the presence of hydrogen bonding in the crystal structure . These findings provide insight into the potential molecular geometry and intermolecular interactions of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide, suggesting that it may also exhibit specific geometric features and hydrogen bonding capabilities.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The thioether linkage between the thiazole and imidazole rings may be susceptible to oxidation, while the acetamide group could participate in hydrolysis reactions under certain conditions. The imidazole ring might also engage in various chemical reactions, such as alkylation or acylation, due to the nucleophilicity of the nitrogen atoms.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide are not directly reported, related compounds have been studied for their anticancer activity, indicating that they possess biological relevance . The lipophilicity, solubility, and stability of the compound would be important factors in its biological activity and could be predicted based on the known properties of similar thiazole and imidazole derivatives.

Relevant Case Studies

The anticancer activity of similar thiazole derivatives has been evaluated, with some compounds showing selective cytotoxicity against human lung adenocarcinoma cells . Although the compound was not specifically tested, its structural similarity to these active compounds suggests potential for anticancer properties, which could be explored in future studies.

科学研究应用

抗微生物和抗菌应用:

- Daraji 等人 (2021) 的一项研究设计并合成了咪唑衍生物,包括与所讨论化合物相似的结构。这些衍生物对革兰氏阳性菌和革兰氏阴性菌(包括耐药菌株,如 ESBL、VRE 和 MRSA)表现出显着的抗菌活性。

- Ramalingam 等人 (2019) 合成了表现出显着抗菌活性的衍生物。

- Gullapelli 等人 (2014) 也报道了类似化合物的合成和抗菌活性。

抗癌和抗肿瘤活性:

- Evren 等人 (2019) 的研究重点是合成与查询化合物相关的噻唑衍生物。这些衍生物对人肺腺癌细胞表现出有希望的抗癌活性。

- Duran 等人 (2012) 合成了乙酰胺衍生物,对不同的人类肿瘤细胞系(尤其是黑色素瘤型细胞系)表现出合理的抗癌活性。

- Yurttaş 等人 (2015) 的另一项研究发现,N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物对某些癌细胞系具有相当大的抗癌活性。

抗真菌应用:

- Altındağ 等人 (2017) 报道了咪唑衍生物的设计和合成,用于对抗耐药性真菌感染。这些化合物对念珠菌属表现出显着的活性。

抗氧化活性:

- Chkirate 等人 (2019) 的一项研究合成了吡唑-乙酰胺衍生物,揭示了配体和配合物中显着的抗氧化活性。

合成和络合性质:

- Cheriaa 等人 (2008) 对咪唑基乙酰胺对叔丁基对苯二甲酸[4]芳烃的研究证明了其对各种金属阳离子的络合行为,强调了该化合物在配位化学中的潜力。

抗惊厥活性:

- Aktürk 等人 (2002) 对 omega-(1H-imidazolyl)-N-phenylalkanoic 酸酰胺衍生物(包括与所讨论化合物类似的结构)的研究表明,对由最大电休克诱发的癫痫发作具有抗惊厥活性。

属性

IUPAC Name |

N-(3-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-14-7-6-10-16(11-14)21-18(23)13-24-19-20-12-17(22(19)2)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAIWHOWDDMVSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)